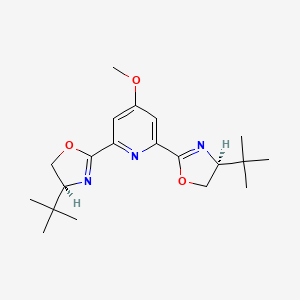![molecular formula C10H8N2OS B12878363 2-(Methylthio)benzo[d]oxazole-5-acetonitrile](/img/structure/B12878363.png)
2-(Methylthio)benzo[d]oxazole-5-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)benzo[d]oxazole-5-acetonitrile is a chemical compound with the molecular formula C10H8N2OS It is a derivative of benzoxazole, featuring a methylthio group at the 2-position and an acetonitrile group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzo[d]oxazole-5-acetonitrile typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-aminothiophenol with an appropriate nitrile under acidic conditions to form the benzoxazole ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylthio)benzo[d]oxazole-5-acetonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
2-(Methylthio)benzo[d]oxazole-5-acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)benzo[d]oxazole-5-acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the methylthio and nitrile groups can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylthio)benzoxazole: Lacks the acetonitrile group, making it less versatile in certain synthetic applications.
2-(Methylthio)benzo[d]thiazole: Contains a sulfur atom in the ring, which can alter its chemical reactivity and biological activity.
2-(Methylthio)benzo[d]imidazole: Contains a nitrogen atom in the ring, which can affect its electronic properties and interactions with biological targets.
Uniqueness
2-(Methylthio)benzo[d]oxazole-5-acetonitrile is unique due to the presence of both the methylthio and acetonitrile groups, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C10H8N2OS |
|---|---|
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
2-(2-methylsulfanyl-1,3-benzoxazol-5-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2OS/c1-14-10-12-8-6-7(4-5-11)2-3-9(8)13-10/h2-3,6H,4H2,1H3 |
Clé InChI |
DZPAARBPYVVBHJ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(O1)C=CC(=C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878289.png)




![4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12878321.png)


![(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one](/img/structure/B12878334.png)

![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)



